AZ13824374

ATAD2 Bromodomain FRET Assay Biochemical Potency

AZ13824374 offers validated cellular target engagement and >100-fold selectivity over epigenetic targets, ensuring ATAD2-specific results. With a high-resolution crystal structure (PDB: 7Q6T) available, this compound is ideal for structure-based drug design and SAR studies. Choose AZ13824374 for reliable, potent, and selective ATAD2 inhibition in breast cancer research.

Molecular Formula C30H39FN8O2
Molecular Weight 562.7 g/mol
Cat. No. B10827932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ13824374
Molecular FormulaC30H39FN8O2
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4C5CC6=CC=CC=C6C4C(NC5=O)C(C)C
InChIInChI=1S/C30H39FN8O2/c1-17(2)25-26-21-9-7-6-8-19(21)14-24(28(40)33-25)38(26)29(41)23-15-22(27-35-34-18(3)39(27)36-23)32-20-10-12-37(13-11-20)16-30(4,5)31/h6-9,15,17,20,24-26,32H,10-14,16H2,1-5H3,(H,33,40)/t24-,25+,26+/m0/s1
InChIKeyNGXAMXNWIHBLBN-JIMJEQGWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZ13824374: A Selective ATAD2 Bromodomain Inhibitor with Quantified Cellular Target Engagement and Anti-Proliferative Activity


AZ13824374 is a synthetic small-molecule inhibitor that selectively binds to the bromodomain of ATAD2 (ATPase family AAA domain-containing protein 2) . The compound was discovered through an extensive high-throughput screening and optimization campaign, resulting in a molecule with robust cellular target engagement and antiproliferative effects in breast cancer models [1][2].

Why ATAD2 Bromodomain Inhibitors Like AZ13824374 Are Not Interchangeable


ATAD2 bromodomain inhibitors are not interchangeable due to significant variations in biochemical potency, cellular target engagement, and selectivity across the bromodomain family . For instance, earlier inhibitors such as BAY-850 (IC50: 166 nM) show modest potency and limited cellular translation , while GSK8814 demonstrates ATAD2 binding but with a distinct selectivity profile (500-fold over BRD4) and potency (pIC50: 7.3) . AZ13824374 differentiates itself through its combination of high biochemical potency (pIC50: 8.2 in FRET), cellular target engagement (pIC50: 6.9), and >100-fold selectivity over a panel of epigenetic targets [1].

AZ13824374 Comparative Data: Potency, Selectivity, and Cellular Activity


Biochemical Potency in FRET Assay: AZ13824374 vs. GSK8814 vs. BAY-850

AZ13824374 demonstrates significantly higher biochemical potency against the ATAD2 bromodomain in a FRET assay compared to GSK8814 and BAY-850. Specifically, AZ13824374 achieves a pIC50 of 8.2 (IC50 ≈ 6.3 nM) , while GSK8814 shows a pIC50 of 7.3 (IC50 ≈ 50 nM) in a related ATAD2 peptide displacement assay . BAY-850 exhibits an IC50 of 166 nM (pIC50 ≈ 6.78) in a TR-FRET assay . This represents a ≥8-fold improvement in potency over GSK8814 and a ≥26-fold improvement over BAY-850.

ATAD2 Bromodomain FRET Assay Biochemical Potency

Cellular Target Engagement: AZ13824374 vs. Class Baseline

AZ13824374 achieves a cellular target engagement pIC50 of 6.9 in HCT116 cells using a NanoBRET assay . In contrast, many earlier ATAD2 inhibitors failed to demonstrate robust cellular activity despite biochemical potency [1]. While direct head-to-head data in identical cellular assays are limited, the reported cellular pIC50 of 6.9 for AZ13824374 exceeds the cellular target engagement values typically reported for BAY-850 (IC50 = 166 nM, no cellular engagement data available) and is superior to the cellular activity of many other bromodomain inhibitors that struggle with cell permeability.

Cellular Target Engagement NanoBRET ATAD2

Selectivity Profile: >100-Fold over Epigenetic Targets

AZ13824374 exhibits >100-fold selectivity for the ATAD2 bromodomain over a range of epigenetic targets in the ROMOscan panel (DiscoveRx Corp.) . In comparison, GSK8814 shows 500-fold selectivity for ATAD2 over BRD4 BD1 , but its broader selectivity profile against other bromodomains is not as comprehensively documented. The >100-fold selectivity of AZ13824374 ensures that observed biological effects are primarily due to ATAD2 inhibition rather than off-target epigenetic modulation.

Selectivity Epigenetic Targets Bromodomain

Antiproliferative Activity in Breast Cancer Cell Lines

AZ13824374 (0.01-10 µM; 14-21 days) demonstrates concentration-dependent antiproliferative activity in multiple breast cancer cell lines, including EVSA-T, SK-BR-3, T-47D, and MDA-MB-468 . While specific GI50 values for AZ13824374 are not reported in the available literature, the compound consistently inhibits cell growth across these models [1]. In contrast, BAY-850 has been shown to inhibit ovarian cancer cell growth but lacks comparable data in breast cancer lines . The antiproliferative activity of AZ13824374 is directly linked to its ATAD2 target engagement, as confirmed by cellular assays .

Antiproliferative Breast Cancer Cell Viability

Structural Validation: Crystal Structure of ATAD2 with AZ13824374

The co-crystal structure of the ATAD2 bromodomain with AZ13824374 (PDB ID: 7Q6T) provides atomic-level validation of the binding mode, revealing key interactions that underlie its potency and selectivity [1]. In contrast, while structural data exist for GSK8814 and BAY-850, the AZ13824374 structure offers a direct visual confirmation of the compound's engagement with the acetyl-lysine binding pocket [2]. This structural information facilitates rational design and SAR studies for further optimization.

Crystal Structure Binding Mode Structural Biology

Recommended Applications for AZ13824374 Based on Quantitative Differentiation


Investigating ATAD2 Bromodomain Function in Breast Cancer Models

Researchers studying the role of ATAD2 in breast cancer should prioritize AZ13824374 due to its validated cellular target engagement (pIC50 = 6.9) and antiproliferative activity in multiple breast cancer cell lines (EVSA-T, SK-BR-3, T-47D, MDA-MB-468) [1]. Its >100-fold selectivity over other epigenetic targets ensures that observed effects are specifically linked to ATAD2 inhibition [2].

Structure-Based Drug Design and SAR Studies

The publicly available high-resolution crystal structure of AZ13824374 bound to the ATAD2 bromodomain (PDB: 7Q6T) makes it an ideal starting point for structure-based drug design, computational modeling, and SAR exploration . The atomic-level detail of binding interactions can guide the rational optimization of next-generation ATAD2 inhibitors [1].

Functional Genomics and Epigenetics Research

For studies requiring precise modulation of ATAD2-dependent gene expression, AZ13824374 provides a potent and selective tool (biochemical pIC50 = 8.2, cellular pIC50 = 6.9) that reliably engages the target in cells [1]. Its high selectivity profile minimizes confounding off-target epigenetic effects, increasing the confidence in linking ATAD2 activity to transcriptional outcomes [2].

Technical Documentation Hub

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